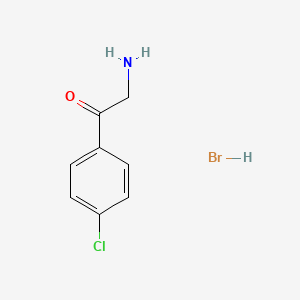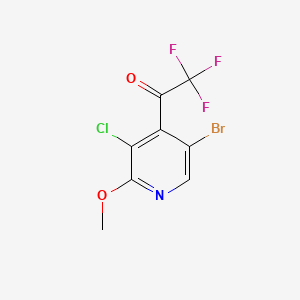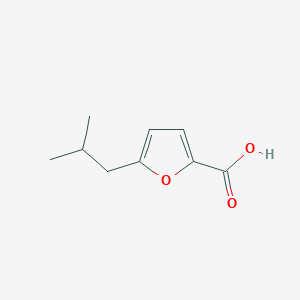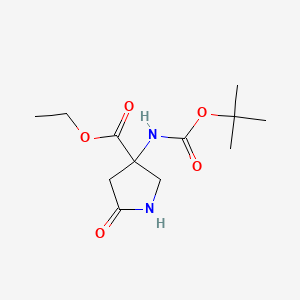
Lenalidomide-acetamido-O-PEG3-C2-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomide-acetamido-O-PEG3-C2-azide is a functionalized cereblon ligand used in the development of proteolysis-targeting chimeras (PROTACs). This compound incorporates an E3 ligase ligand with a polyethylene glycol (PEG) linker and a terminal azide group, making it suitable for conjugation to target protein ligands. It is primarily used in research and development for targeted protein degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-acetamido-O-PEG3-C2-azide involves several steps:
Starting Material: The synthesis begins with lenalidomide, a derivative of thalidomide.
PEG Linker Attachment: A PEG3 linker is attached to lenalidomide through a series of reactions involving ethylene glycol derivatives.
Acetamido Group Addition: An acetamido group is introduced to enhance the compound’s solubility and stability.
Azide Group Introduction: Finally, an azide group is added to the terminal end of the PEG linker, enabling further conjugation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of ≥95%.
Análisis De Reacciones Químicas
Types of Reactions
Lenalidomide-acetamido-O-PEG3-C2-azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in click chemistry reactions, forming triazoles.
Reduction Reactions: The azide group can be reduced to an amine.
Conjugation Reactions: The terminal azide group allows for conjugation to other molecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Common Reagents and Conditions
Substitution Reactions: Copper sulfate and sodium ascorbate are commonly used in CuAAC reactions.
Reduction Reactions: Hydrogen gas and palladium on carbon (Pd/C) are used for azide reduction.
Conjugation Reactions: Alkyne-functionalized molecules are used for click chemistry reactions.
Major Products Formed
Triazoles: Formed through click chemistry reactions.
Amines: Formed through reduction of the azide group.
Conjugated Molecules: Formed through CuAAC reactions with alkyne-functionalized molecules
Aplicaciones Científicas De Investigación
Lenalidomide-acetamido-O-PEG3-C2-azide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for its potential in developing novel therapeutics for cancer and other diseases.
Industry: Utilized in the production of research reagents and tools for drug discovery.
Mecanismo De Acción
Lenalidomide-acetamido-O-PEG3-C2-azide exerts its effects through the following mechanisms:
Cereblon Ligand: Binds to the cereblon protein, a component of the CRL4 E3 ubiquitin ligase complex.
Targeted Degradation: Facilitates the ubiquitination and subsequent proteasomal degradation of target proteins.
Pathways Involved: Modulates the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase, leading to the degradation of specific proteins such as IKZF1 and IKZF3 in multiple myeloma
Comparación Con Compuestos Similares
Similar Compounds
Lenalidomide: A thalidomide derivative used in the treatment of multiple myeloma.
Pomalidomide: Another thalidomide derivative with similar immunomodulatory properties.
Thalidomide: The parent compound with anti-inflammatory and immunomodulatory effects.
Uniqueness
Lenalidomide-acetamido-O-PEG3-C2-azide is unique due to its functionalized structure, which includes a PEG3 linker and a terminal azide group. This allows for versatile conjugation reactions and targeted protein degradation, making it a valuable tool in PROTAC research and development .
Propiedades
Fórmula molecular |
C23H30N6O8 |
|---|---|
Peso molecular |
518.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]acetamide |
InChI |
InChI=1S/C23H30N6O8/c24-28-25-6-7-34-8-9-35-10-11-36-12-13-37-15-21(31)26-18-3-1-2-16-17(18)14-29(23(16)33)19-4-5-20(30)27-22(19)32/h1-3,19H,4-15H2,(H,26,31)(H,27,30,32) |
Clave InChI |
ALKYLAVLDSHTRL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)












